molecular formula C21H23N3O6 B11181264 3,4,5-trimethoxy-N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11181264
M. Wt: 413.4 g/mol
InChI Key: QZXRBJFCCXWYEL-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a benzohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:

    Formation of the Hydrazide: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form 3,4,5-trimethoxybenzohydrazide.

    Cyclization: The hydrazide is then reacted with 3-methylphenylsuccinic anhydride under acidic conditions to form the pyrrolidinone ring.

    Final Coupling: The intermediate product is coupled with the appropriate benzohydrazide derivative under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzohydrazide: Lacks the pyrrolidinone ring, making it less complex.

    N’-[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    3,4,5-Trimethoxy-N’-[(4-methylphenyl)sulfonyl]benzohydrazide: Contains a sulfonyl group instead of the pyrrolidinone ring, leading to different chemical properties.

Uniqueness

3,4,5-Trimethoxy-N’-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its combination of methoxy groups and a pyrrolidinone ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C21H23N3O6/c1-12-6-5-7-14(8-12)24-18(25)11-15(21(24)27)22-23-20(26)13-9-16(28-2)19(30-4)17(10-13)29-3/h5-10,15,22H,11H2,1-4H3,(H,23,26)

InChI Key

QZXRBJFCCXWYEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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